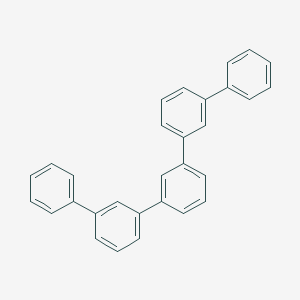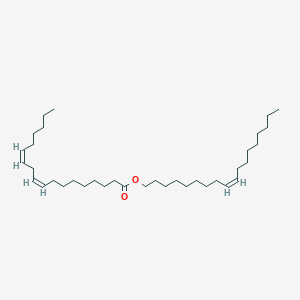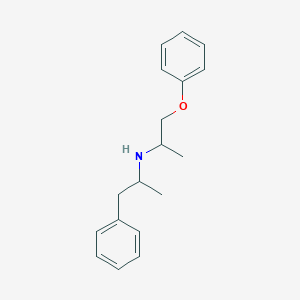
Dextrofemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Racefemine can be synthesized through various synthetic routes. One common method involves the resolution of its racemic mixture into its enantiomers using chromatographic techniques . Industrial production methods often involve large-scale chromatographic separation to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Racefemine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert racefemine into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Racefemine has several scientific research applications:
Chemistry: It is used in studies involving chiral resolution and enantiomeric purity.
Biology: Its antispasmodic properties make it useful in biological research related to muscle relaxation.
Medicine: It is studied for its potential therapeutic applications as a muscle relaxant.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Racefemine exerts its effects by targeting specific molecular pathways involved in muscle contraction. It acts as a spasmolytic agent, relaxing smooth muscles by interfering with the calcium ion channels and reducing muscle contractions .
Comparison with Similar Compounds
Racefemine is unique compared to other similar compounds due to its specific antispasmodic properties. Similar compounds include:
Dextrofemine: The (+)-form of racefemine, also used as a muscle relaxant.
Levofemine: The (-)-form of racefemine, with similar but distinct pharmacological properties.
Racefemine stands out due to its specific enantiomeric composition and its effectiveness as a muscle relaxant .
Properties
CAS No. |
15687-08-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
URCIJDUOBBSMII-HOTGVXAUSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N[C@@H](C)COC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
Key on ui other cas no. |
15687-08-8 22232-57-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



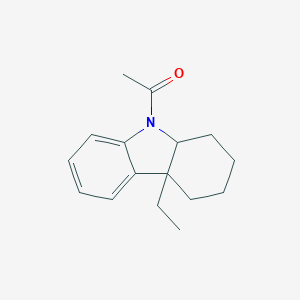
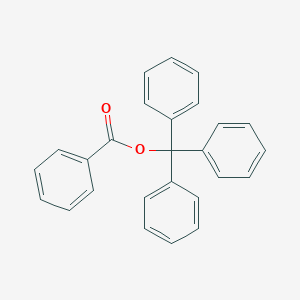
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
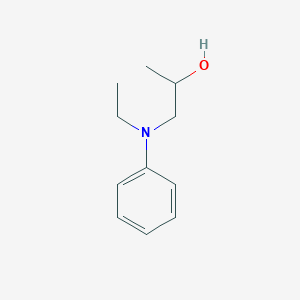

![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)




